molecular formula C9H12N4O4 B13938563 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- CAS No. 55356-26-8

1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro-

Cat. No.: B13938563
CAS No.: 55356-26-8
M. Wt: 240.22 g/mol
InChI Key: RDLVSWSYXFRWOX-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by its unique structure, which includes a carboxamide group, an amino-oxopropyl side chain, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyrrole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Addition of the Amino-Oxopropyl Side Chain: This step involves the reaction of the intermediate compound with an amino-oxopropyl reagent under controlled conditions.

    Methylation and Nitration: The final steps include the methylation of the pyrrole nitrogen and the nitration of the aromatic ring using standard methylating and nitrating agents, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the amino-oxopropyl side chain, using oxidizing agents such as potassium permanganate.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate in an acidic medium.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: Formation of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-amino-.

    Oxidation: Formation of 1H-Pyrrole-2-carboxamide, N-(3-oxo-3-oxopropyl)-1-methyl-4-nitro-.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino-oxopropyl side chain may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-chloro-: Similar structure but with a chlorine atom instead of a nitro group.

    1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-bromo-: Similar structure but with a bromine atom instead of a nitro group.

    1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-fluoro-: Similar structure but with a fluorine atom instead of a nitro group.

Uniqueness

The presence of the nitro group in 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- imparts unique chemical reactivity and potential biological activity compared to its halogenated analogs. The nitro group can participate in redox reactions and form reactive intermediates, which may enhance its pharmacological properties.

Properties

CAS No.

55356-26-8

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

N-(3-amino-3-oxopropyl)-1-methyl-4-nitropyrrole-2-carboxamide

InChI

InChI=1S/C9H12N4O4/c1-12-5-6(13(16)17)4-7(12)9(15)11-3-2-8(10)14/h4-5H,2-3H2,1H3,(H2,10,14)(H,11,15)

InChI Key

RDLVSWSYXFRWOX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NCCC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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